Tenovin-6

Sirtuin Inhibition Solubility In Vivo Pharmacology

Tenovin-6 is the optimal choice for in vivo studies demanding reliable systemic exposure: its high aqueous solubility (98 mg/mL) ensures consistent dosing and bioavailability, validated by ARN8 melanoma xenograft growth reduction at 50 mg/kg. Unlike tenovin-1 and other sirtuin inhibitors, it induces cytotoxicity via autophagy dysregulation (LC3-II and p62 accumulation) rather than apoptosis — critical for investigating non-apoptotic cell death in CLL and hematological cancers. With concurrent SIRT1/2/3 inhibition (IC50: 21/10/67 μM) and synergistic enhancement of 5-FU, oxaliplatin, docetaxel, and SN-38, it enables comprehensive sirtuin pathway interrogation and combination chemotherapy research. High purity (≥98%) ensures batch-to-batch reproducibility.

Molecular Formula C25H34N4O2S
Molecular Weight 454.6 g/mol
CAS No. 1011557-82-6
Cat. No. B1662799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenovin-6
CAS1011557-82-6
SynonymsN-((4-(5-(dimethylamino)-(1-(oxopentyl)amino)phenyl)amino)thioxomethyl)-(4-(1,1-dimethylethyl)benzamide)
tenovin-6
Molecular FormulaC25H34N4O2S
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
InChIInChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
InChIKeyBVJSXSQRIUSRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Tenovin-6 for Procurement: SIRT1/2 Inhibitor and p53 Activator Compound Overview


Tenovin-6 (CAS 1011557-82-6) is a small-molecule sirtuin inhibitor that acts as an inhibitor of the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro, with IC50 values of 21 μM, 10 μM, and 67 μM, respectively [1]. It is a water-soluble analog of tenovin-1, also functioning as an activator of p53 transcriptional activity and an inhibitor of dihydroorotate dehydrogenase (DHODH) .

Why Tenovin-6 Cannot Be Substituted: Solubility and Functional Differentiation from Analogs


Tenovin-6 cannot be generically substituted due to its unique combination of enhanced aqueous solubility and a distinct biological activity profile that differs from its closest analogs. While tenovin-1 lacks sufficient water solubility for reliable in vivo use [1], tenovin-6 demonstrates high water solubility (up to 98 mg/mL), enabling consistent in vivo delivery . Furthermore, its SIRT isoform selectivity profile, cytotoxic mechanism (autophagy dysregulation vs. apoptosis), and p53 activation potency differ substantially from other sirtuin inhibitors like AGK2, Sirtinol, and tenovin-3 [2].

Tenovin-6 Quantitative Differentiation: Evidence-Based Comparison Against Key Analogs


Tenovin-6 vs. Tenovin-1: Superior Aqueous Solubility for In Vivo Applications

Tenovin-6 exhibits substantially higher aqueous solubility compared to its predecessor tenovin-1, directly enabling reliable in vivo dosing. While tenovin-1 is poorly water-soluble, tenovin-6 achieves a water solubility of 98 mg/mL (215.55 mM) at 25°C . This enhanced solubility translates to greater toxicity in yeast cultures, with tenovin-6 exhibiting an IC50 of 30 μM in S. cerevisiae growth inhibition assays compared to tenovin-1's lower toxicity [1].

Sirtuin Inhibition Solubility In Vivo Pharmacology

Tenovin-6 vs. Tenovin-1: Enhanced In Vivo Tumor Growth Inhibition in Xenograft Models

Tenovin-6 demonstrates superior in vivo efficacy compared to tenovin-1 in xenograft models. At a dose of 50 mg/kg, tenovin-6 significantly reduces growth of ARN8 melanoma xenograft tumors in SCID mice, whereas tenovin-1 at the same dose shows less pronounced effects [1]. Tenovin-6 treatment led to a statistically significant reduction in tumor growth on days 6, 13, and 15 post-treatment, with p-values of 0.045, 0.0179, and 0.0247 respectively .

Cancer Research Xenograft Models Melanoma

Tenovin-6 vs. AGK2: SIRT Isoform Selectivity Profile and Therapeutic Implications

Tenovin-6 and AGK2 exhibit distinct SIRT isoform selectivity profiles. Tenovin-6 inhibits SIRT1, SIRT2, and SIRT3 with IC50 values of 21 μM, 10 μM, and 67 μM, respectively, demonstrating modest selectivity for SIRT2 over SIRT1 (~2-fold) and SIRT3 (~6.7-fold) [1]. In contrast, AGK2 is a highly selective SIRT2 inhibitor with an IC50 of 3.5 μM and >15-fold selectivity over SIRT1 and SIRT3 . This divergence in selectivity profiles dictates their suitability for different research applications.

Sirtuin Inhibition Selectivity Parkinson's Disease

Tenovin-6 vs. Sirtinol: Potency and Target Selectivity in Sirtuin Inhibition

Tenovin-6 is a substantially more potent SIRT1/2 inhibitor than sirtinol. Tenovin-6 inhibits SIRT1 and SIRT2 with IC50 values of 21 μM and 10 μM, respectively [1]. In contrast, sirtinol inhibits SIRT1 with an IC50 ranging from 60 μM to 131 μM and SIRT2 with an IC50 of 38-58 μM, depending on the assay system . Additionally, sirtinol exhibits cross-reactivity with yeast Sir2p (IC50 ~48-68 μM), while tenovin-6's cross-reactivity profile differs .

Sirtuin Inhibition Potency Selectivity

Tenovin-6 vs. Tenovin-3: Structural Basis for Divergent SIRT2 Selectivity

Tenovin-6 and tenovin-3 differ in their SIRT2 selectivity due to distinct structural modifications. Tenovin-6 contains a t-butyl substituent and a dimethylamino-pentanoyl moiety, contributing to its balanced SIRT1/2 inhibition profile [1]. Tenovin-3, lacking the t-butyl group, exhibits increased selectivity for SIRT2 and demonstrates the ability to increase p53 levels in MCF-7 cells . However, tenovin-3 is insoluble in water, unlike tenovin-6 [2]. SAR studies have shown that replacement of the t-butyl substituent in tenovin-6 with a 3,5-dihalogen-4-alkoxy pattern yields analogs with enhanced SIRT2 selectivity [3].

Structure-Activity Relationship SIRT2 Selectivity Analog Comparison

Tenovin-6 Induces Cytotoxicity via Autophagy Dysregulation in CLL, Distinct from Apoptosis-Driven Analogs

Tenovin-6 exerts cytotoxic effects in chronic lymphocytic leukemia (CLL) cells primarily through dysregulation of protective autophagy pathways, rather than direct induction of apoptosis [1]. This mechanism is distinct from other sirtuin inhibitors like tenovin-1, which primarily induce apoptosis via p53 activation [2]. Tenovin-6 treatment in CLL cells did not induce cellular apoptosis or p53-pathway activity, but instead caused accumulation of the autophagy marker LC3-II and p62/Sequestosome, indicating inhibition of late-stage autophagy [1].

Chronic Lymphocytic Leukemia Autophagy Cytotoxicity Mechanism

Tenovin-6 Procurement-Driven Research Applications: Where This Compound Delivers Unique Value


In Vivo Oncology Studies Requiring Water-Soluble SIRT1/2 Inhibition

For preclinical xenograft or allograft studies where consistent systemic exposure is critical, tenovin-6's high aqueous solubility (98 mg/mL) ensures reliable dosing and bioavailability . Its demonstrated efficacy in reducing ARN8 melanoma xenograft growth at 50 mg/kg validates its utility in in vivo cancer models [1].

Research on Autophagy-Dependent Cell Death in Hematological Malignancies

Studies investigating non-apoptotic cell death mechanisms in chronic lymphocytic leukemia (CLL) or other hematological cancers should utilize tenovin-6 due to its unique ability to induce cytotoxicity via autophagy dysregulation (LC3-II and p62 accumulation) rather than apoptosis [2].

Sirtuin Pan-Inhibition for Epigenetic and Metabolic Studies

Tenovin-6 is ideal for experiments requiring concurrent inhibition of SIRT1, SIRT2, and SIRT3 (IC50: 21 μM, 10 μM, and 67 μM respectively) [3]. This profile is advantageous for studying the collective role of sirtuins in cellular processes such as metabolism, aging, and epigenetic regulation, where selective inhibition of a single isoform may be insufficient.

Combination Therapy Studies in Colorectal and Gastric Cancer

Tenovin-6 synergistically enhances the cytotoxicity of chemotherapeutic agents. In colon cancer cells, it upregulates death receptor 5 (DR5) and potentiates the growth-inhibitory effects of 5-fluorouracil and oxaliplatin in HCT116 xenograft tumors in vivo [4]. In gastric cancer cells, it exhibits synergistic cytotoxicity with docetaxel and SN-38 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenovin-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.